2-Methyl-2-(4-nitrophenoxy)propanoic acid
Overview
Description
“2-Methyl-2-(4-nitrophenoxy)propanoic acid” is an organic compound with the CAS Number: 17431-97-9 . It has a molecular weight of 225.2 . This compound has been studied for its potential applications in scientific research.
Synthesis Analysis
The compound was prepared by the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate followed by ethyl ester hydrolysis .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C10H11NO5/c1-10(2,9(12)13)16-8-5-3-7(4-6-8)11(14)15/h3-6H,1-2H3,(H,12,13) . The linear formula of the compound is C10 H11 N O5 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . .Scientific Research Applications
Anti-Inflammatory Activities
Research has shown that compounds similar to 2-Methyl-2-(4-nitrophenoxy)propanoic acid exhibit anti-inflammatory activities. For instance, studies on phenolic compounds isolated from the leaves of Eucommia ulmoides Oliv. have demonstrated modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).
Herbicide Applications
Another significant application is in the field of herbicides. Research involving methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a compound closely related to this compound, highlights its role as a selective herbicide. It has been found to affect the elongation of oat and wheat coleoptile segments, indicating its use in agricultural weed control (Shimabukuro et al., 1978).
Analytical Chemistry
In analytical chemistry, methods have been developed for determining phenoxy herbicides, including derivatives of this compound in water samples. These methods utilize phase transfer microextraction with simultaneous derivatization for sensitive and accurate detection, demonstrating the compound's relevance in environmental monitoring (Nuhu et al., 2012).
Synthesis of Related Compounds
There is also significant interest in synthesizing derivatives of this compound for various applications. For example, research into the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid demonstrates the potential for creating novel compounds with varied properties (Zhang Dan-shen, 2009).
Bacterial Metabolism Research
The compound's derivatives have been studied for their role in bacterial metabolism. For instance, research on bisphenol A metabolism by Gram-negative aerobic bacteria has revealed the production of compounds including 2,2-bis(4-hydroxyphenyl)propanoic acid, a structurally similar compound, indicating the potential biodegradation pathways of phenolic pollutants (Spivack et al., 1994).
Properties
IUPAC Name |
2-methyl-2-(4-nitrophenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-10(2,9(12)13)16-8-5-3-7(4-6-8)11(14)15/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQMZVWPCVHENS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938498 | |
Record name | 2-Methyl-2-(4-nitrophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17431-97-9 | |
Record name | 2-Methyl-2-(4-nitrophenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17431-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionic acid, 2-methyl-2-(p-nitrophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017431979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17431-97-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-2-(4-nitrophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What is known about the crystal structure of 2-Methyl-2-(4-nitrophenoxy)propanoic acid?
A1: The crystal structure of this compound reveals that the molecules form centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds []. These dimers are further connected into chains by weak C—H⋯O interactions. Additionally, offset π–π interactions between adjacent benzene rings with a centroid–centroid distance of 3.8643 (17) Å contribute to the overall stability of the crystal packing [].
Q2: How was this compound synthesized?
A2: this compound was synthesized through a two-step process. First, 4-nitrophenol was reacted with ethyl 2-bromo-2-methylpropionate. This was followed by hydrolysis of the resulting ethyl ester to yield the final product [].
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